4-Hexyl-3-thiosemicarbazide
Overview
Description
4-Hexyl-3-thiosemicarbazide is a sulfur-containing organic compound that belongs to the family of thiosemicarbazides.
Mechanism of Action
Target of Action
The primary target of 4-Hexyl-3-thiosemicarbazide is human carbonic anhydrase . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . This enzymatic family comprises 15 distinct isoforms, intricately woven into a web of physiological processes, including respiration, acid-base equilibrium, lipogenesis, gluconeogenesis, ureogenesis, and tumorigenicity .
Mode of Action
This compound interacts with its target, human carbonic anhydrase, by inhibiting its activity . The compound’s interaction with the enzyme’s active sites was determined through molecular docking studies . The incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .
Biochemical Pathways
The inhibition of carbonic anhydrase by this compound affects the reversible hydration of carbon dioxide to bicarbonate ions . This process is crucial in many physiological processes, including respiration and acid-base equilibrium . Therefore, the inhibition of this enzyme can have significant downstream effects on these biochemical pathways.
Pharmacokinetics
The ADME properties of this compound have been studied theoretically using SwissADME and admetSAR programs . According to these theoretical studies, it can be said that the bioavailability and bioactivity of this compound may be high .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of carbonic anhydrase activity . This inhibition can lead to changes in the physiological processes that this enzyme is involved in, such as respiration and acid-base equilibrium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an ambient environment for optimal stability . Furthermore, the compound’s action may be influenced by the specific biological environment in which it is present, such as the presence of other molecules that can interact with this compound or its target, human carbonic anhydrase .
Biochemical Analysis
Biochemical Properties
4-Hexyl-3-thiosemicarbazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase IX, an enzyme involved in the regulation of pH in cells. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which can lead to alterations in cellular pH and affect various metabolic processes . Additionally, it interacts with other enzymes such as acetylcholinesterase and butyrylcholinesterase, exhibiting inhibitory effects that can influence neurotransmission and other biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to exhibit cytotoxic activity against cancer cell lines such as U87 and HeLa, indicating its potential as an anticancer agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of proteins such as Bax and Bcl-2, which are involved in the regulation of cell death . Additionally, this compound can impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as carbonic anhydrase IX, leading to inhibition of their activity . This binding interaction is facilitated by the presence of functional groups in the compound that can form hydrogen bonds and other interactions with the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit enzymes such as carbonic anhydrase IX, acetylcholinesterase, and butyrylcholinesterase, which play key roles in metabolic processes . These interactions can lead to changes in metabolic flux and alterations in the levels of metabolites involved in energy production, neurotransmission, and other biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments . This distribution pattern is crucial for the compound’s biological activity, as it determines the sites of action and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it can exert effects on mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexyl-3-thiosemicarbazide can be synthesized through the reaction of hexylamine with thiosemicarbazide. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Hexyl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
4-Hexyl-3-thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
- 4-Cyclohexyl-3-thiosemicarbazide
- 4-Octyl-3-thiosemicarbazide
- 4-(1-Adamantyl)-3-thiosemicarbazide
Comparison: 4-Hexyl-3-thiosemicarbazide is unique due to its specific hexyl chain, which imparts distinct physical and chemical properties compared to other thiosemicarbazides. This uniqueness makes it suitable for specific applications where other thiosemicarbazides may not be as effective .
Properties
IUPAC Name |
1-amino-3-hexylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGCXTZCHMEVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374719 | |
Record name | 4-Hexyl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53347-40-3 | |
Record name | 4-Hexyl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53347-40-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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